REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1 |f:1.2.3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 240 rpm for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes
|
Duration
|
10 min
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:32][CH:33]([NH:43][CH2:44][CH:45]([OH:56])[C:46]1[CH:47]=[CH:48][C:49]([OH:55])=[C:50]([NH:52][CH:53]=[O:54])[CH:51]=1)[CH2:34][C:35]1[CH:36]=[CH:37][C:38]([O:41][CH3:42])=[CH:39][CH:40]=1 |f:1.2.3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 240 rpm for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes
|
Duration
|
10 min
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |